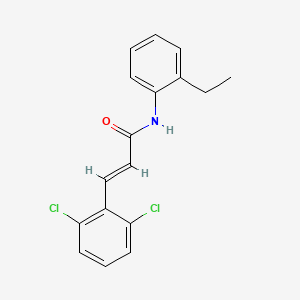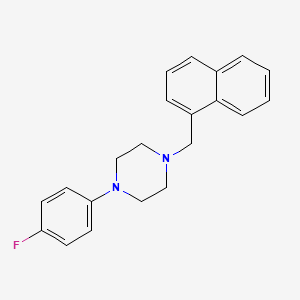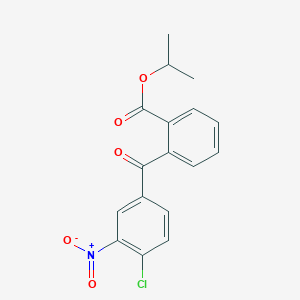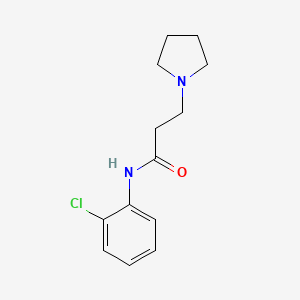
2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMMA is a sulfonamide derivative that is structurally similar to other compounds such as N-(2-methoxybenzyl)-2,5-dimethoxybenzamide (NBOMe) and 2,5-dimethoxy-4-bromoamphetamine (DOB).
作用機序
Target of Action
The primary target of this compound is the serotonin 5-HT2A/2C receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and cognitive function.
Mode of Action
As a potent serotonin 5-HT2A/2C receptor agonist, this compound binds to these receptors and activates them . This activation can lead to a variety of downstream effects, depending on the specific cellular context and the biochemical pathways involved.
Biochemical Pathways
The activation of serotonin 5-HT2A/2C receptors can affect several biochemical pathways. For instance, it can influence the release of neurotransmitters like dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters play key roles in mood regulation, cognition, and motor control.
Pharmacokinetics
It’s known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue .
Result of Action
The activation of serotonin 5-HT2A/2C receptors by this compound can lead to a variety of molecular and cellular effects. For example, it can increase the release of certain neurotransmitters, potentially leading to changes in mood and cognition . It can also induce tolerance to hallucinogenic activity and produce alterations in neurotransmission .
将来の方向性
The need for updated comprehensive analytical methods, particularly when analyzing biological matrices, for the search of newly emerging designer drugs like “2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide” is highlighted . This includes the development of methods for the quantification of 2,5-dimethoxy-amphetamines and -phenethylamines in different biological matrices .
生化学分析
Biochemical Properties
2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . These interactions are crucial as they influence neurotransmitter release and signal transduction pathways. The compound’s binding affinity to these receptors suggests its potential use in studying serotonin-related biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate . These changes in neurotransmitter levels can affect cell function, including alterations in mood, perception, and cognitive functions. Additionally, the compound’s impact on gene expression can lead to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a potent agonist for serotonin receptors, particularly 5-HT2A and 5-HT2C . This binding leads to the activation of downstream signaling pathways, resulting in changes in neurotransmitter release and gene expression. The compound’s ability to modulate these pathways highlights its potential as a tool for studying the molecular mechanisms underlying serotonin-related functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that repeated administration of the compound can lead to tolerance, where the response to the compound diminishes over time . This tolerance is associated with alterations in neurotransmitter release and receptor sensitivity, indicating the compound’s dynamic nature in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce changes in neurotransmitter levels and behavior without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including alterations in cardiovascular function, renal damage, and behavioral changes. These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes demethylation and hydroxylation . These metabolic processes are facilitated by enzymes such as cytochrome P450. The compound’s metabolites can also interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to accumulate in brain tissues . This accumulation is essential for its effects on neurotransmitter release and receptor interactions. Additionally, the compound’s distribution within other tissues can influence its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with intracellular receptors and enzymes, influencing cellular responses and biochemical pathways.
特性
IUPAC Name |
2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-13-8-9-15(22-3)16(10-13)23(18,19)17-11-12-6-4-5-7-14(12)21-2/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQHEYRJLCTMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5649061.png)
![2-fluoro-6-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5649067.png)
![2-[benzyl(3,4-difluorobenzyl)amino]ethanol](/img/structure/B5649069.png)


![(1R*,3S*)-7-{[2-(trifluoromethyl)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5649085.png)
![5-methyl-7-propyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5649086.png)

![N-[2-(quinolin-8-yloxy)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5649094.png)

![5-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5649114.png)
![1-(cyclobutylcarbonyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5649119.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5649142.png)
